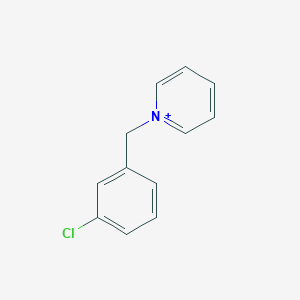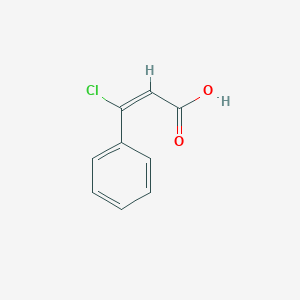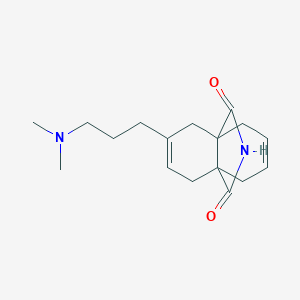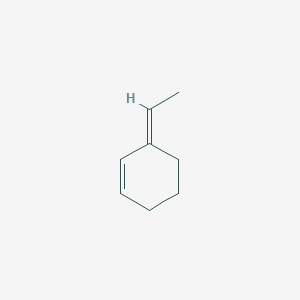![molecular formula C10H9N2O2S+ B231747 1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
1-[(2-Nitro-3-thienyl)methyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Nitro-3-thienyl)methyl]pyridinium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NTMP and has been synthesized through several methods.
Applications De Recherche Scientifique
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. NTMP has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1-[(2-Nitro-3-thienyl)methyl]pyridinium is not fully understood. However, it has been suggested that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been proposed that NTMP may inhibit the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been found to have several biochemical and physiological effects. This compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species. NTMP has also been found to inhibit the growth of bacterial biofilms, which are communities of microorganisms that are highly resistant to antibiotics. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2-Nitro-3-thienyl)methyl]pyridinium in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its low toxicity in mammalian cells, which makes it a safer alternative to traditional antibiotics. However, one limitation of using NTMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-[(2-Nitro-3-thienyl)methyl]pyridinium. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of NTMP's potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of infectious diseases.
Méthodes De Synthèse
1-[(2-Nitro-3-thienyl)methyl]pyridinium can be synthesized through several methods, including the reaction between 2-nitrothiophene and pyridine. This reaction is carried out in the presence of a catalyst, such as zinc chloride, and results in the formation of NTMP. Other methods of synthesis include the reaction between 2-chloro-3-nitrothiophene and pyridine, which is catalyzed by sodium hydride.
Propriétés
Formule moléculaire |
C10H9N2O2S+ |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-[(2-nitrothiophen-3-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)10-9(4-7-15-10)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
Clé InChI |
VSAWVLZBXARGIM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)



![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)


![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

